Trimethyl(1-trimethylsilyloxyethenoxy)silane

描述

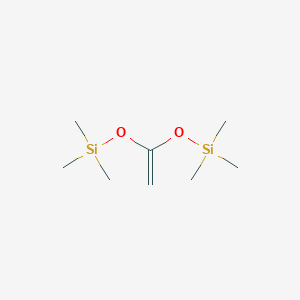

Trimethyl(1-trimethylsilyloxyethenoxy)silane (CAS: 18295-66-4) is a silyl enol ether with the molecular formula C₇H₁₆O₂Si and a molecular weight of 160.29 g/mol . It is structurally characterized by a silicon atom bonded to three methyl groups and an ethenoxy group substituted with a trimethylsilyloxy moiety. This compound is widely used in organic synthesis as a protecting group for carbonyl compounds and as a key intermediate in cross-coupling reactions .

属性

IUPAC Name |

trimethyl(1-trimethylsilyloxyethenoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si2/c1-8(9-11(2,3)4)10-12(5,6)7/h1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLOQPVMBORRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369943 | |

| Record name | 2,2,6,6-Tetramethyl-4-methylidene-3,5-dioxa-2,6-disilaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24697-35-6 | |

| Record name | 2,2,6,6-Tetramethyl-4-methylidene-3,5-dioxa-2,6-disilaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(1-trimethylsilyloxyethenoxy)silane typically involves the reaction of trimethylsilyl chloride with vinyltrimethylsilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows: [ \text{(CH₃)₃SiCl} + \text{CH₂=CHSi(CH₃)₃} \rightarrow \text{(CH₃)₃SiOCH=CHSi(CH₃)₃} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as platinum or palladium can enhance the reaction efficiency and selectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the ethenoxy group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and oxygen in the presence of catalysts.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides, and other nucleophiles in the presence of bases or acids.

Major Products:

Oxidation: Silanols, siloxanes.

Reduction: Silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

科学研究应用

Trimethyl(1-trimethylsilyloxyethenoxy)silane has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.

作用机制

The mechanism by which Trimethyl(1-trimethylsilyloxyethenoxy)silane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various chemical environments. The molecular targets include hydroxyl and carboxyl groups, which can form stable silyl ethers and esters, respectively.

相似化合物的比较

Comparison with Structurally Similar Silane Compounds

Structural Analogues and Substituent Effects

a. [(1-Ethoxyethenyl)oxy]trimethylsilane (CAS: 18295-66-4)

- Molecular Formula : C₇H₁₆O₂Si

- Key Differences : Replaces the trimethylsilyloxy group with an ethoxy substituent.

- Physical Properties :

- Applications: Used in enolate chemistry for milder reaction conditions compared to bulkier silyl groups .

b. Silane, trimethyl[[1-[4-(trifluoromethyl)phenyl]ethenyl]oxy]- (CAS: 188912-47-2)

- Molecular Formula : C₁₂H₁₅F₃OSi

- Key Differences : Incorporates a 4-(trifluoromethyl)phenyl group, introducing electron-withdrawing fluorine atoms.

- Impact : Enhances thermal stability and alters solubility, making it suitable for fluoropolymer synthesis or pharmaceuticals .

c. Trimethyl-(1-methyl-2-phenoxy-ethoxy)silane (CAS: N/A)

- Molecular Formula : C₁₂H₂₀O₂Si

- Key Differences: Contains a phenoxy-ethoxy chain, increasing hydrophobicity.

- Physical Properties :

b. Comparison with Triethoxy(7-methyl-3-methyleneoct-6-en-1-yl)silane (Compound 21)

Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|

| Trimethyl(1-trimethylsilyloxyethenoxy)silane | 160.29 | 132.8 (predicted) | 0.855 (predicted) | Trimethylsilyloxy, ethenoxy |

| [(1-Ethoxy-2-methylpropenyl)oxy]trimethylsilane | 188.34 | 60 (20 Torr) | 0.860 | Ethoxy, methylpropenyl |

| Silane, trimethyl[[1-[4-(trifluoromethyl)phenyl]ethenyl]oxy]- | 260.33 | N/A | N/A | Trifluoromethylphenyl |

| Triethoxy(7-methyl-3-methyleneoct-6-en-1-yl)silane | 286.48 | N/A | N/A | Allylic silane, triethoxy |

- Trends :

- Bulky substituents (e.g., trifluoromethylphenyl) increase molecular weight but reduce volatility.

- Alkoxy groups (e.g., ethoxy) lower boiling points compared to silyloxy analogues .

生物活性

Introduction

Trimethyl(1-trimethylsilyloxyethenoxy)silane, with the CAS number 24697-35-6, is a silane compound that has garnered attention in various fields, including materials science and organic chemistry. Its unique structure includes a trimethylsilyloxy group, which contributes to its chemical properties and potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its molecular weight is approximately 208.4 g/mol. The presence of silyloxy groups enhances its reactivity and stability in various applications.

Structural Formula

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Properties : Studies indicate that silane compounds can exhibit antimicrobial activity against various pathogens. The silyl group may disrupt microbial cell membranes.

- Biocompatibility : The compound's silane structure suggests potential biocompatibility, making it suitable for applications in biomedical devices and drug delivery systems.

- Surface Modification : Its ability to modify surfaces can enhance the adhesion of biological molecules, thereby improving the performance of implants and coatings.

Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacteria Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that the compound could be effective in developing antimicrobial coatings for medical devices.

Biocompatibility Assessment

In another study focused on biocompatibility, this compound was tested on fibroblast cell lines. The results indicated high cell viability (>90%) after 24 hours of exposure, suggesting that the compound does not induce cytotoxicity at low concentrations.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Preliminary data indicates low toxicity levels; however, further studies are required to fully understand its safety profile in long-term applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。